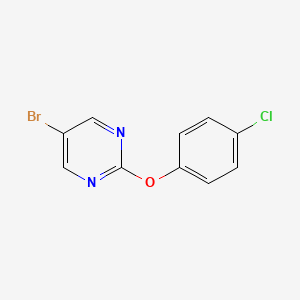

5-Bromo-2-(4-chlorophenoxy)pyrimidine

Vue d'ensemble

Description

5-Bromo-2-(4-chlorophenoxy)pyrimidine is an organic compound with the molecular formula C10H6BrClN2O. It is a pyrimidine derivative that features both bromine and chlorine substituents, making it a valuable intermediate in various chemical syntheses .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-chlorophenoxy)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-chlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(4-chlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrimidine ring with aromatic boronic acids.

Applications De Recherche Scientifique

Research indicates that 5-Bromo-2-(4-chlorophenoxy)pyrimidine exhibits a range of biological activities, making it a candidate for various therapeutic applications. Studies have shown its effectiveness in:

- Antimicrobial Activity : Compounds derived from pyrimidine structures have demonstrated significant antimicrobial properties against various pathogens, including fungi and bacteria .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, which is crucial for developing treatments for inflammatory diseases .

- Antiviral Properties : The compound has been explored for its potential against viral infections, showcasing promising results in inhibiting viral replication .

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of pyrimidine derivatives, including this compound, which showed strong activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

- Anti-HIV Activity : Another investigation highlighted the antiviral potential of pyrimidine derivatives, with specific compounds demonstrating inhibition of HIV replication in vitro. This suggests a promising avenue for developing new antiviral agents based on the pyrimidine scaffold .

- Antidiabetic Effects : Research into the antidiabetic properties of pyrimidines revealed that certain derivatives can inhibit enzymes like α-amylase and α-glucosidase, which are critical in carbohydrate metabolism .

Applications in Drug Discovery

The compound's structural characteristics allow it to serve as a versatile building block in drug discovery. It is particularly useful in designing inhibitors for various biological targets:

- Cancer Therapeutics : Pyrimidine derivatives are being investigated as potential anticancer agents due to their ability to interfere with cellular signaling pathways involved in tumor growth .

- Neurological Disorders : The inhibition of monoamine oxidase B by pyrimidines suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(4-chlorophenoxy)pyrimidine depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-phenoxypyrimidine

- 5-Bromo-2-hydroxypyrimidine

- 5-Bromo-2-methoxypyrimidine

Uniqueness

5-Bromo-2-(4-chlorophenoxy)pyrimidine is unique due to the presence of both bromine and chlorine substituents, which provide distinct reactivity and make it a versatile intermediate in organic synthesis .

Activité Biologique

5-Bromo-2-(4-chlorophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including antifungal, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a 4-chlorophenoxy group at the 2-position of the pyrimidine ring. This specific substitution pattern is crucial for its biological activity.

Antifungal Activity

Recent studies have shown that pyrimidine derivatives, including this compound, exhibit significant antifungal properties.

- In Vitro Studies : A study highlighted that compounds similar to this compound demonstrated notable efficacy against various fungal pathogens such as Botrytis cinerea and Phomopsis species. For instance, derivatives with similar structures exhibited inhibition rates exceeding 85% against these fungi, with some compounds achieving complete inhibition at lower concentrations (e.g., EC50 values as low as 10.5 μg/ml) .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly regarding its effects on various cancer cell lines.

- Cell Proliferation Assays : In studies assessing the cytotoxicity of related compounds, derivatives were found to inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The most active compounds showed IC50 values around 10 μM, indicating promising anticancer activity .

- Mechanism of Action : The mechanism underlying the anticancer effects involves apoptosis induction in cancer cells. For example, certain derivatives were shown to trigger apoptosis through both intrinsic and extrinsic pathways, suggesting that structural modifications significantly influence biological outcomes .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored in various contexts.

- Broad-Spectrum Activity : Pyrimidines are known for their antimicrobial activity against bacteria and fungi. Research indicates that modifications to the pyrimidine structure can enhance antibacterial effects against pathogens like E. coli and S. aureus. The presence of halogen substituents such as bromine and chlorine appears to enhance this activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of pyrimidine derivatives.

- Key Findings : Studies suggest that the phenoxy group plays a critical role in enhancing biological activity. Variations in substituents on the phenoxy group can lead to significant differences in potency against various targets . For example:

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 | 10.25 ± 2.5 | High |

| Compound B | HT-29 | 11.46 ± 2.45 | Moderate |

| Compound C | A549 | 6.6 ± 0.6 | Very High |

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Antifungal Efficacy : In a comparative study, this compound was tested alongside other antifungals, demonstrating superior efficacy against resistant fungal strains.

- Anticancer Research : A recent publication documented the use of this compound in combination therapies for enhancing the effectiveness of existing cancer treatments.

Propriétés

IUPAC Name |

5-bromo-2-(4-chlorophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUBZNPFNHJZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405591 | |

| Record name | 5-bromo-2-(4-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887430-82-2 | |

| Record name | 5-bromo-2-(4-chlorophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.